2-[(3-fluoro-4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
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Description
2-[(3-fluoro-4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a useful research compound. Its molecular formula is C19H19FN4O4 and its molecular weight is 386.383. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives have been synthesized and characterized for various applications, including as inhibitors for specific enzymes or receptors. For example, a study outlined the synthesis and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, demonstrating how these compounds exhibit low to significant activity against urease, an enzyme involved in the nitrogen cycle in soil and the human gut (Rauf et al., 2010). This suggests that pyrimidine derivatives can be targeted for agricultural or medical applications by modulating their synthesis process.
Structural and Spectral Analysis
The structural and spectral analysis of pyrimidine derivatives provides insights into their electronic and molecular properties. For instance, novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized and analyzed using spectral techniques and computational exploration to understand their structural integrity and potential as bioactive molecules (Ashraf et al., 2019). Such analyses are crucial for designing molecules with desired properties for various scientific applications.
Biological Activity
The biological activity of pyrimidine derivatives spans from antimicrobial to anticancer properties. Research into N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles, including pyrimidine, has shown potential applications in developing new therapeutic agents (Harutyunyan, 2016). The ability to modify the pyrimidine core allows for the exploration of a wide range of biological activities, making these compounds valuable in drug discovery and development processes.
Fluorescence and Optical Properties
Pyrimidine derivatives also exhibit interesting fluorescence and optical properties, making them candidates for materials science applications. The third-order nonlinear optical properties of novel styryl dyes based on the pyrimidine structure have been explored, suggesting their utility in developing optical materials for device applications due to their significant nonlinear absorption and refractive indices (Shettigar et al., 2009).
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-11-21-17(22-28-11)16-14-5-3-4-8-23(14)19(26)24(18(16)25)10-12-6-7-15(27-2)13(20)9-12/h6-7,9H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKAAAJBQDPEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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